Methyl difluoro(phenoxysulfonyl)acetate
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Overview
Description
Methyl difluoro(phenoxysulfonyl)acetate is a chemical compound known for its unique structural properties and reactivity It is characterized by the presence of a difluoromethyl group, a phenoxysulfonyl group, and an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl difluoro(phenoxysulfonyl)acetate typically involves the reaction of difluoromethyl phenyl sulfone with methyl chloroacetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: Methyl difluoro(phenoxysulfonyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The acetate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
Methyl difluoro(phenoxysulfonyl)acetate has a wide range of applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of methyl difluoro(phenoxysulfonyl)acetate involves its interaction with various molecular targets. The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, while the phenoxysulfonyl group can act as an electrophilic center in chemical reactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .
Comparison with Similar Compounds
- Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate
- Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate
Comparison: Methyl difluoro(phenoxysulfonyl)acetate is unique due to the presence of both a difluoromethyl group and a phenoxysulfonyl group, which confer distinct reactivity and properties. In comparison, similar compounds like methyl 2,2-difluoro-2-(fluorosulfonyl)acetate lack the phenoxysulfonyl group, resulting in different chemical behavior and applications .
Properties
CAS No. |
104723-59-3 |
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Molecular Formula |
C9H8F2O5S |
Molecular Weight |
266.22 g/mol |
IUPAC Name |
methyl 2,2-difluoro-2-phenoxysulfonylacetate |
InChI |
InChI=1S/C9H8F2O5S/c1-15-8(12)9(10,11)17(13,14)16-7-5-3-2-4-6-7/h2-6H,1H3 |
InChI Key |
PXXOBLLCLVPMEF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(F)(F)S(=O)(=O)OC1=CC=CC=C1 |
Origin of Product |
United States |
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